(2S)-4,4-Dimethyl-pyroglutamic Acid

Vue d'ensemble

Description

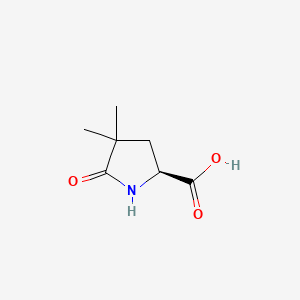

(2S)-4,4-Dimethyl-pyroglutamic Acid is a chiral derivative of pyroglutamic acid, characterized by the presence of two methyl groups at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4-Dimethyl-pyroglutamic Acid typically involves the modification of pyroglutamic acid One common method includes the alkylation of pyroglutamic acid using methylating agents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Analyse Des Réactions Chimiques

Esterification and Functionalization

The carboxylic acid group undergoes esterification with alcohols under acidic conditions to form methyl or ethyl esters, which are intermediates in pharmaceutical synthesis . For example:

- Methyl ester formation :

This reaction is critical for improving solubility in organic solvents for subsequent coupling reactions .

Table 1: Esterification Reaction Conditions

| Reagent | Temperature | Yield | Application |

|---|---|---|---|

| CH₃OH/HCl | 80°C | 94% | Precursor for peptide coupling |

| LiBH₄/THF | RT | 80% | Reduction to amino alcohol derivatives |

Ring-Opening and Aminolysis

The lactam ring undergoes selective aminolysis with amines or ammonia to generate linear glutamic acid derivatives. This is facilitated by:

- Basic hydrolysis (e.g., LiOH in THF) to yield 4-methylene-L-glutamic acid .

- Reaction with Grignard reagents (e.g., DIBAL) to form enamine intermediates .

Key Example :

Yield: 70–94% under optimized conditions .

Aldol and Michael Addition Reactions

The compound serves as a chiral auxiliary in stereoselective aldol and Michael additions:

- Aldol Reaction : Reacts with aldehydes (e.g., benzaldehyde) to form syn-products with >98% diastereomeric excess (de) .

- Michael Addition : With acrylates, it forms γ-lactams for bioactive molecule synthesis .

Table 2: Stereoselective Reactions

| Reaction Type | Substrate | Conditions | de/Yield |

|---|---|---|---|

| Aldol | Benzaldehyde | Butyllithium, −78°C | >98% de, 70% yield |

| Michael | Ethyl acrylate | THF, RT | 85% yield |

Biological Interactions

(2S)-4,4-Dimethyl-pyroglutamic acid inhibits key enzymes:

- Phosphodiesterase-5A1 (PDE5A1) : IC₅₀ = 3–10 µM .

- Angiotensin-converting enzyme (ACE) : IC₅₀ = 12 µM .

These activities are attributed to structural mimicry of glutamate in enzyme active sites .

Mechanistic Insights

Applications De Recherche Scientifique

Pharmaceutical Applications

Neurotransmitter Modulation

(2S)-4,4-Dimethyl-pyroglutamic Acid is known to interact with glutamate receptors, which play a crucial role in neurotransmission. Research indicates that it may serve as a selective ligand for ionotropic and metabotropic glutamate receptors, contributing to the understanding of excitatory neurotransmission and potential therapeutic targets for neurological disorders .

Peptide Synthesis

The compound is utilized in peptide synthesis due to its ability to act as a building block. Its unique structure allows for the formation of peptides with specific pharmacological properties, making it valuable in drug development .

Diagnostic Applications

Recent advancements have seen this compound being incorporated into chemiluminescent probes for bacterial diagnostics. These probes can detect specific enzymatic activities associated with bacterial species, enhancing diagnostic capabilities in clinical settings .

Biochemical Research

Metabolic Pathway Studies

As a derivative of pyroglutamic acid, this compound is involved in various metabolic pathways, particularly those related to glutathione metabolism. Its role in these pathways makes it an important compound for studying oxidative stress and related diseases.

Structure-Activity Relationship Investigations

The compound serves as a model for studying the structure-activity relationships of glutamate analogues. By examining how modifications affect receptor binding and activity, researchers can gain insights into drug design aimed at modulating glutamate signaling pathways .

Chemical Synthesis

Synthetic Methodologies

this compound can be synthesized through various chemical methods, including esterification and cyclization reactions. These methodologies are essential for producing the compound in sufficient quantities for research and industrial applications .

Chiral Catalysis

The compound has been explored as a chiral catalyst in asymmetric synthesis processes. Its ability to facilitate reactions while maintaining enantiomeric purity is valuable in the production of pharmaceuticals and agrochemicals .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyroglutamic Acid | Lactam | Naturally occurring; involved in metabolic pathways |

| L-Proline | Amino Acid | Non-cyclic; essential for protein synthesis |

| 5-Oxoproline | Lactam | Intermediate in amino acid metabolism |

| L-Glutamic Acid | Amino Acid | Precursor to pyroglutamic acid; neurotransmitter |

| This compound | Cyclic Amino Acid | Enhanced lipophilicity; altered pharmacokinetics |

Case Studies

Case Study 1: Neurotransmitter Research

In a study examining the effects of this compound on glutamate receptor subtypes, researchers found that specific modifications to the compound led to enhanced selectivity at certain receptor sites. This study provided insights into designing drugs that could selectively target particular receptor subtypes associated with neurological disorders.

Case Study 2: Diagnostic Probes Development

A recent development involved using this compound in creating a chemiluminescent probe capable of detecting PYRase activity across various bacterial strains. This probe demonstrated superior sensitivity compared to traditional fluorescent methods, highlighting its potential utility in clinical diagnostics .

Mécanisme D'action

The mechanism of action of (2S)-4,4-Dimethyl-pyroglutamic Acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyroglutamic Acid: The parent compound, lacking the methyl groups at the 4-position.

(2S)-4-Methyl-pyroglutamic Acid: A similar compound with only one methyl group at the 4-position.

(2S)-4,4-Dimethyl-glutamic Acid: A structurally related compound with similar functional groups.

Uniqueness

(2S)-4,4-Dimethyl-pyroglutamic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Activité Biologique

(2S)-4,4-Dimethyl-pyroglutamic Acid (DMPG) is a cyclic amino acid derivative of pyroglutamic acid, notable for its structural modifications that enhance its biological activity. This compound has garnered interest due to its potential roles in neurotransmitter modulation, enzyme inhibition, and implications in various physiological processes.

Chemical Structure and Properties

DMPG is characterized by the presence of two methyl groups at the 4-position of its pyrrolidine ring. This modification increases its lipophilicity and may alter its pharmacokinetic properties compared to similar compounds. The structure can be represented as follows:

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyroglutamic Acid | Lactam | Naturally occurring; involved in metabolic pathways |

| L-Proline | Amino Acid | Non-cyclic; essential for protein synthesis |

| 5-Oxoproline | Lactam | Intermediate in amino acid metabolism |

| L-Glutamic Acid | Amino Acid | Precursor to pyroglutamic acid; neurotransmitter |

Neurotransmitter Modulation

DMPG has been shown to influence neurotransmitter release and receptor activity, particularly concerning glutamate pathways. Its structural features suggest that it may interact with various glutamate receptors, including:

- mGluR1 : DMPG exhibits agonistic properties.

- NMDA Receptor : Low affinity but potential modulation effects noted .

These interactions are crucial for understanding DMPG's role in neurological processes and potential therapeutic applications in neurodegenerative diseases.

Enzyme Inhibition

Recent studies have highlighted DMPG's ability to inhibit key enzymes associated with various clinical conditions. Notably:

- Phosphodiesterase-5A1 (PDE5A1) : DMPG demonstrated significant inhibitory activity with an IC50 of 5.23 µM, comparable to sildenafil citrate (IC50 = 7.14 µM).

- Angiotensin-Converting Enzyme (ACE) : Achieved 98.2% inhibition at a concentration of 20 µg/mL.

- Urease : Inhibited effectively with an IC50 of 1.8 µM .

These findings suggest that DMPG could play a role in managing cardiovascular and gastrointestinal disorders through enzyme modulation.

Cytotoxicity Studies

In vitro cytotoxicity assays have indicated that DMPG does not exhibit significant cytotoxic effects against human cervical carcinoma cells or normal human fetal lung fibroblast cells, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological implications of DMPG:

- Neuroprotective Effects : Research indicates that DMPG may protect neurons from excitotoxic damage by modulating glutamate receptor activity, which is vital in conditions like Alzheimer's disease .

- Metabolic Pathways : DMPG's role in amino acid metabolism has been examined, revealing its involvement in the synthesis and breakdown of neurotransmitters, thereby influencing metabolic homeostasis .

- Synthetic Applications : The compound's unique structure allows it to serve as a building block in organic synthesis and medicinal chemistry, indicating its versatility beyond biological functions.

Propriétés

IUPAC Name |

(2S)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2)3-4(5(9)10)8-6(7)11/h4H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDWFDTXPYETHT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](NC1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652560 | |

| Record name | 4,4-Dimethyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217832-12-6 | |

| Record name | 4,4-Dimethyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.